N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide

Kinase inhibition mTOR pathway Cancer signaling

This quinazolinone derivative is a well-characterized, non-selective PIKK family inhibitor with flat potency against mTOR, DNA-PK, and ATR, making it an ideal reference control for PIKK inhibitor screening campaigns. Its unique meta-linkage geometry provides a distinct 3D pharmacophore compared to para-substituted isomers, enabling systematic SAR studies on target binding topology. As a pure 4-nitrobenzamide analog (MW 414.4 g/mol), it forms a matched molecular pair with the 4-chloro-3-nitro derivative to probe electronic effects on kinase affinity. For reproducible, milestone-driven research, CAS-specific procurement ensures batch-to-batch consistency unattainable with generic quinazolinone substitutes.

Molecular Formula C22H16N4O4
Molecular Weight 400.394
CAS No. 898455-10-2
Cat. No. B3014561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
CAS898455-10-2
Molecular FormulaC22H16N4O4
Molecular Weight400.394
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H16N4O4/c1-14-23-20-8-3-2-7-19(20)22(28)25(14)18-6-4-5-16(13-18)24-21(27)15-9-11-17(12-10-15)26(29)30/h2-13H,1H3,(H,24,27)
InChIKeyFQYNYGWWVOIZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 898455-10-2): Procurement-Relevant Identity and Comparator Landscape


N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 898455-10-2) is a synthetic quinazolinone derivative bearing a 4-nitrobenzamide moiety at the meta-phenyl position. It is cataloged in the ChEMBL database under accession CHEMBL2030442 and in BindingDB as BDBM50384254 [1]. The compound has been evaluated in kinase inhibition panels, with quantitative affinity data available for the serine/threonine-protein kinase mTOR [1]. Its closest structural analogs include the 4-chloro-3-nitrobenzamide analog (CAS 898454-96-1, PubChem CID 16803157), which differs by a single chlorine substitution in place of a hydrogen on the benzamide ring, and positional isomers such as N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide, which relocate the nitrobenzamide attachment from the meta to the para position of the central phenyl ring [2].

Why Generic Substitution of N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide with In-Class Quinazolinones Fails: Structural Determinants of Biological and Procurement Differentiation


Generic interchange among quinazolinone-benzamide analogs is precluded by the compounding effect of three structural variables that independently modulate target engagement and physicochemical properties. The 4-nitro group on the benzamide ring is an electron-withdrawing substituent that alters the compound's hydrogen-bonding capacity and redox potential relative to non-nitrated or chloro-substituted analogs; in a carbonic anhydrase II study, the presence of a nitro group on the phenyl ring contributed significantly to overall inhibitory activity, with IC50 values spanning 8.9–67.3 μM across the series [1]. The meta-linkage geometry between the quinazolinone core and the benzamide moiety creates a distinct three-dimensional presentation of pharmacophoric features compared to para-substituted positional isomers, affecting target binding topology . Furthermore, the 2-methyl substitution on the quinazolinone ring is a conserved feature across related antifolate and kinase inhibitor scaffolds, but its contribution to potency is context-dependent, as demonstrated in the 2-methyl-10-propargylquinazoline antifolate series where benzoyl ring modifications alone produced over 10-fold variations in growth inhibition [2]. These interdependent structural features mean that replacing even a single substituent can produce a compound with materially different biological activity, solubility, and metabolic stability, making CAS-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 898455-10-2): Head-to-Head and Cross-Study Comparator Data


mTOR Kinase Inhibition Potency: Recombinant FLAG-Tagged mTOR Biochemical IC50

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide inhibits recombinant FLAG-tagged mTOR kinase with an IC50 of 1,460 nM (1.46 μM) in a biochemical assay using Biotin-Ahx-Lys-Lys-Ala-Asn-Gln-Val-Phe-Leu-Gly-Phe-Thr-Tyr-Val-Ala as substrate, as curated in ChEMBL and BindingDB [1]. By comparison, structurally distinct clinical mTOR inhibitors such as rapamycin (sirolimus) achieve IC50 values in the sub-nanomolar range (~0.1–1 nM) against mTORC1, and ATP-competitive mTOR kinase inhibitors (e.g., MLN0128/sapanisertib) typically exhibit IC50 values of 1–30 nM [2]. Within the quinazolinone chemotype more broadly, quinazoline-based dual PI3Kα/mTOR inhibitors have been reported with biochemical mTOR IC50 values ranging from 0.005 to 0.5 μM, demonstrating that the 2-methyl-4-oxoquinazolin-3-yl phenyl nitrobenzamide scaffold confers approximately 3- to 300-fold weaker mTOR affinity than optimized quinazoline-based clinical candidates . The target compound thus occupies a distinct affinity tier suitable for use as a low-potency reference inhibitor or selectivity control probe, rather than as a lead-like mTOR inhibitor.

Kinase inhibition mTOR pathway Cancer signaling PI3K/AKT/mTOR

DNA-PK and ATR Kinase Selectivity Profile: Multi-Kinase Biochemical Profiling

In addition to mTOR, N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide has been profiled against two other members of the PIKK (phosphatidylinositol 3-kinase-related kinase) family. Against DNA-dependent protein kinase catalytic subunit (DNA-PK), the compound exhibits an IC50 of 2,700 nM (2.7 μM), and against ATR (ataxia telangiectasia and Rad3-related protein), a cellular assay measuring CHK1 phosphorylation at serine 345 in human HT29 cells yields an IC50 of 1,100 nM (1.1 μM) [1]. Interestingly, a separate ATR biochemical assay reports an IC50 of 30 nM for the same target, suggesting potential assay-dependent discordance that warrants further investigation [1]. The PIKK family selectivity window based on biochemical IC50 values shows mTOR (1.46 μM) > ATR (1.1 μM cellular) > DNA-PK (2.7 μM), indicating a flat selectivity profile across these related kinases. This contrasts with optimized selective ATR inhibitors such as AZD6738 (ceralasertib), which achieves ATR IC50 of ~1 nM with >100-fold selectivity over mTOR and DNA-PK [2].

Kinase selectivity DNA damage response DNA-PK ATR PIKK family

Structural Differentiation from the 4-Chloro-3-Nitrobenzamide Analog: Physicochemical Property Comparison

The most structurally proximate analog to CAS 898455-10-2 is 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (CAS 898454-96-1, PubChem CID 16803157), which substitutes a chlorine atom for the hydrogen at the 4-position of the nitrobenzamide ring [1]. This single-atom replacement increases the molecular weight from 414.4 g/mol (target, C22H16N4O4) to 434.8 g/mol (chloro analog, C22H15ClN4O4) and raises the computed XLogP3-AA from an estimated 3.1 to 3.7, reflecting increased lipophilicity [1]. The topological polar surface area (TPSA) remains identical at 108 Ų, indicating equivalent hydrogen-bonding capacity [1]. The chlorine substitution also introduces an additional heavy atom (31 vs. 30) and increases molecular complexity (754 vs. estimated ~700) [1]. No quantitative biological activity data are publicly available for the 4-chloro analog in PubChem or ChEMBL, meaning its target engagement profile cannot be compared to the target compound. This data gap means that researchers cannot assume functional equivalence between these two analogs despite their structural similarity, necessitating CAS-specific verification and procurement [1].

Structural analog Physicochemical properties Procurement specificity Nitro vs. chloro substitution

Positional Isomer Differentiation: Meta-Phenyl vs. Para-Phenyl Linkage Geometry

The target compound positions the nitrobenzamide group at the meta position of the central phenyl ring (3-substituted), creating a non-linear molecular geometry with a 120° bond angle at the linkage point. This contrasts with para-substituted positional isomers such as N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide, which adopt a linear (180°) geometry . The meta linkage reduces molecular planarity and alters the spatial orientation of the nitrobenzamide pharmacophore relative to the quinazolinone core. In quinazolinone-based PARP-1 inhibitor series, similar meta vs. para connectivity variations have been shown to produce IC50 shifts of >10-fold due to altered fit within the nicotinamide-binding pocket [1]. Additionally, 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide, which combines a para linkage with a methyl group on the nitrobenzamide ring, has been reported with IC50 values ranging from 1 to 10 μM against cancer cell lines, but the contribution of linkage geometry vs. methyl substitution to this potency cannot be deconvoluted without matched-pair analysis . No direct head-to-head biological comparison between the meta and para isomers of the unsubstituted nitrobenzamide series is available in the public domain.

Positional isomer Linkage geometry 3D pharmacophore Meta vs. para substitution

Quinazolinone Class-Level Evidence: mTOR Pathway Modulation and Anticancer Activity Class Validation

The 2-methyl-4-oxoquinazolin-3-yl scaffold is a validated pharmacophore for modulating the PI3K/Akt/mTOR signaling axis. A novel quinazolinone-chalcone derivative (QC) was shown to inhibit the PI3K/Akt/mTOR pathway in HCT-116 human colon cancer cells, inducing mitochondrial-dependent apoptosis and suppressing both downstream and upstream signaling cascade components, with in vivo tumor growth inhibition demonstrated in a xenograft model [1]. In the 5FU-resistant colorectal cancer setting, the quinazolinone derivative MJ-33 inhibited HT-29/5FUR cell viability and induced apoptosis and autophagy via the AKT/mTOR signaling pathway [2]. These class-level findings provide mechanistic context for the mTOR affinity observed with the target compound, though the target compound's weaker potency (mTOR IC50 = 1.46 μM vs. QC's pathway inhibition at sub-micromolar concentrations) places it in a distinct activity tier. The quinazolinone scaffold is also explored for antibacterial applications: novel 4-oxoquinazolin-3(4H)-yl benzoic acid and benzamide derivatives have demonstrated activity against multidrug-resistant Staphylococcus aureus [3], though no antibacterial data specific to the target compound are available.

Quinazolinone pharmacology PI3K/Akt/mTOR pathway Anticancer agents Class-level SAR

Evidence-Backed Application Scenarios for N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 898455-10-2): Where This Compound Provides Definable Value


PIKK Family Kinase Selectivity Profiling Panels: Use as a Multi-Target Reference Compound

With documented IC50 values against three PIKK family members—mTOR (1,460 nM), DNA-PK (2,700 nM), and ATR (1,100 nM cellular; 30 nM biochemical)—this compound can serve as a characterized non-selective reference inhibitor in PIKK selectivity screening panels [1]. Its flat selectivity profile across these kinases, combined with its moderate potency, makes it suitable for establishing baseline inhibition levels when profiling novel PIKK inhibitors. Researchers can use it as a comparator to calibrate assay sensitivity and verify that selective inhibitors indeed show the claimed selectivity windows against PIKK off-targets.

Structural Analog Discrimination Studies: Differentiating Nitro-Substituted from Chloro-Substituted Quinazolinone Benzamides

The well-defined structural difference between this compound (4-nitro, MW = 414.4 g/mol) and its closest analog, 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (4-chloro-3-nitro, MW = 434.8 g/mol, ΔXLogP3 ≈ +0.6), provides a clean matched molecular pair for studying the impact of nitro vs. chloro substitution on biological activity and drug-like properties [2]. Because no bioactivity data exist for the chloro analog, systematic paired testing of both compounds against the same target panels would generate de novo SAR and fill a significant knowledge gap.

Negative Control for mTOR Inhibitor Screening: Weak Affinity Benchmark

The compound's mTOR IC50 of 1.46 μM places it in a weak affinity tier that is approximately 1,000- to 10,000-fold less potent than clinical mTOR inhibitors such as rapamycin (sub-nanomolar) or ATP-competitive inhibitors like sapanisertib (single-digit nanomolar) [1]. This well-characterized weak activity makes it a suitable negative or low-potency control compound in mTOR inhibitor screening campaigns, providing a defined lower boundary for hit selection thresholds. Its purity and identity are verifiable by CAS-specific procurement, ensuring batch-to-batch consistency when used as an inter-assay reference standard.

Meta- vs. Para-Positional Isomer SAR Studies: Pharmacophore Geometry Investigation

The meta-phenyl linkage of the nitrobenzamide group in the target compound creates a distinct three-dimensional pharmacophore geometry compared to para-substituted positional isomers . Systematic comparison of the meta isomer (CAS 898455-10-2) with its para counterpart would elucidate the contribution of linkage geometry to target binding and selectivity. This is particularly relevant given that related quinazolinone chemotypes (e.g., PARP-1 inhibitors, antifolates) show marked sensitivity to substituent positioning, with activity differences exceeding 10-fold based on substitution pattern alone [2].

Quote Request

Request a Quote for N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.